molecular formula C20H20N8O B2546294 5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide CAS No. 2034382-45-9

5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2546294
CAS No.: 2034382-45-9
M. Wt: 388.435
InChI Key: MVOVRAVOEQJVHZ-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Scientific Research Applications

5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Safety and Hazards

The safety and hazards associated with triazolopyrazine derivatives can vary depending on their specific chemical structure. It’s important to handle these compounds with care and use appropriate safety measures . The specific safety and hazard information for this compound is not provided in the available literature.

Future Directions

The study of triazolopyrazine derivatives is a promising area of research, with potential applications in various fields such as medicinal chemistry . Future research could focus on synthesizing new derivatives, studying their biological activities, and developing safer and more effective versions of these compounds.

Preparation Methods

The synthesis of 5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the triazole and pyrazine rings. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

    Cyclization: The compound can participate in cyclization reactions to form additional ring structures, which can be facilitated by reagents such as acids or bases

Comparison with Similar Compounds

Similar compounds to 5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide include other heterocyclic compounds with triazole and pyrazine rings. Some examples are:

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole ring.

    Nefazodone: Another antidepressant with a triazole ring.

What sets this compound apart is its unique combination of pyrazole, triazole, and pyrazine rings, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-methyl-1-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c1-14-17(11-23-28(14)16-5-3-2-4-6-16)20(29)24-15-7-9-26(12-15)18-19-25-22-13-27(19)10-8-21-18/h2-6,8,10-11,13,15H,7,9,12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOVRAVOEQJVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CCN(C3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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